Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine
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Overview
Description
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a purine base attached to a tetrahydrofuran ring, with multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via cyclization reactions involving dihydroxy intermediates.
Functional Group Modifications: Introduction of the hydroxymethyl, methylthio, and trifluoropropyl groups can be achieved through selective alkylation and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization.
Scalability: Adaptation of the synthetic process to large-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, and alkyl halides.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydropurines.
Substitution Products: Amino-substituted and thio-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Analogues: The compound can serve as a precursor for the synthesis of various analogues with potential biological activity.
Study of Reaction Mechanisms: Its complex structure makes it an interesting subject for studying reaction mechanisms in organic chemistry.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in purine metabolism.
Nucleic Acid Interactions: Investigation of its interactions with nucleic acids for potential therapeutic applications.
Medicine
Antiviral Agents: Potential development as an antiviral agent due to its purine base structure.
Cancer Research: Exploration of its effects on cancer cell proliferation and apoptosis.
Industry
Pharmaceuticals: Use in the development of new pharmaceutical compounds.
Biotechnology: Application in biotechnological processes involving nucleic acid manipulation.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide synthesis and metabolism. The presence of functional groups such as hydroxymethyl and methylthio enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar base structure.
6-Mercaptopurine: A purine analogue used in chemotherapy.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as hydroxymethyl, methylthio, and trifluoropropyl makes it unique compared to simpler purine analogues.
Potential Biological Activity: Its complex structure may confer unique biological activities not observed in other purine analogues.
This detailed article provides a comprehensive overview of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O4S2/c1-29-5-3-20-12-9-13(23-15(22-12)30-4-2-16(17,18)19)24(7-21-9)14-11(27)10(26)8(6-25)28-14/h7-8,10-11,14,25-27H,2-6H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVUPMJCZYBIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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